N,5-dimethyl-3-phenyl-1,2-oxazole-4-carbothioamide
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Overview
Description
N,5-dimethyl-3-phenyl-1,2-oxazole-4-carbothioamide: is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclodehydration of β-hydroxy amides: One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane.
Oxidation of oxazolines: Oxazolines can be oxidized to oxazoles using reagents like manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or bromotrichloromethane.
Industrial Production Methods: Industrial production methods for N,5-dimethyl-3-phenyl-1,2-oxazole-4-carbothioamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like manganese dioxide or DBU.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Substitution: Secondary amines, morpholine.
Major Products Formed:
Oxidation: Formation of oxazoles from oxazolines.
Substitution: Replacement of substituents on the oxazole ring.
Scientific Research Applications
Chemistry: N,5-dimethyl-3-phenyl-1,2-oxazole-4-carbothioamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Its structural features make it a candidate for targeting specific biological pathways and molecular targets .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N,5-dimethyl-3-phenyl-1,2-oxazole-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets and altering their activity. This can lead to various therapeutic effects, depending on the specific application .
Comparison with Similar Compounds
3,5-dimethyl-4-phenylisoxazole: Similar in structure but differs in the position of the nitrogen atom.
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Another heterocyclic compound with similar functional groups but different ring structure.
Uniqueness: N,5-dimethyl-3-phenyl-1,2-oxazole-4-carbothioamide is unique due to its specific arrangement of functional groups and the presence of both oxazole and carbothioamide moieties. This combination provides distinct chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C12H12N2OS |
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Molecular Weight |
232.30 g/mol |
IUPAC Name |
N,5-dimethyl-3-phenyl-1,2-oxazole-4-carbothioamide |
InChI |
InChI=1S/C12H12N2OS/c1-8-10(12(16)13-2)11(14-15-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,16) |
InChI Key |
QWJCFPFKCKKIQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=S)NC |
Origin of Product |
United States |
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